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Compound Focus: TAS0728

CAS No.: 2088323-16-2

Cat. No.: S544575

1. Compound Profile TAS0728 is an orally available, potent, irreversible, and covalent-binding inhibitor

selectively targeting HER2 (Human Epidermal Growth Factor Receptor 2) [1] [2].

e Primary Target: HER2 (IC50 = 13 nM) [1].

¢ Key Characteristics: It covalently binds to cysteine 805 (C805) in the HER2 kinase domain, leading
to sustained inhibition that is not affected by high ATP concentrations [2]. It demonstrates high
specificity for HER2 over wild-type EGFR, which was designed to avoid the dose-limiting skin rash
and gastrointestinal toxicities associated with pan-ErbB inhibitors [3].

2. Mechanism of Action The following diagram illustrates the proposed mechanism of action of TAS0728

and its subsequent biological effects, based on preclinical data [3] [4] [2].
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3. Preclinical Efficacy Summary The table below summarizes key quantitative data on the antitumor

activity of TAS0728 from preclinical studies [3] [4] [1].

Dosin
Model Type Cell Line | Model . < Key Experimental Findings
Regimen
In Vitro SK-BR-3 (HER2-amplified) 30-300 nM Sustained inhibition of HER2,
for 3-48 HER3, AKT, and ERK
hours phosphorylation [1].
In Vivo NCI-N87 (HER2-amplified 60 mg/kg, Significant tumor regression [1].
(Mouse human gastric cancer) oral, once
Xenograft) daily
In Vivo NCI-N87 (resistant to 60 Significant anti-tumor effect upon
(Resistance Trastuzumab + Pertuzumab or mg/kg/day, switching to TAS0728; associated
Model) T-DM1) oral with inhibition of HER2-HER3
phosphorylation [4].
In Vivo (PDX Breast cancer refractory to Not specified  Potent anti-tumor effect [4].
Model) Trastuzumab/Pertuzumab and
T-DM1

4. Detailed Experimental Protocol (Preclinical) This protocol is adapted from methods described in

preclinical studies for evaluating TAS0728 efficacy in a xenograft model [4] [2].

¢ Objective: To evaluate the in vivo antitumor efficacy of TAS0728 monotherapy in a mouse xenograft
model of HER2-amplified cancer.
e Materials:
o Animals: 6-week-old male nude mice (e.g., BALB/cAJcl-nu/nu) [4] [2].
o Cell Line: NCI-N87 human gastric carcinoma cells (known to be HER2-amplified) [4].
o Compound: TAS0728, formulated in 0.1 N HCI solution or 0.1 N HCI with 0.5% hydroxypropyl
methylcellulose (HPMC) for oral gavage [4].
e Procedure:
o Tumor Inoculation: Subcutaneously implant NCI-N87 cells into the flanks of mice.
o Randomization: Once tumors reach a predetermined volume (e.g., 100-200 mm3), randomize
mice into treatment and control groups.
o Dosing: Administer TAS0728 via oral gavage daily at the desired dose (e.g., 60 mg/kg). The
control group receives the vehicle only.
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o Monitoring: Measure tumor volume and body weight twice weekly throughout the dosing
period.

o Analysis: Harvest tumors at the end of the experiment for Western blot analysis to assess the
inhibition of HER2, HER3, AKT, and ERK phosphorylation [2].

o Key Measurements:

o Tumor Volume (TV): Calculated as (length x width?)/2.

o Body Weight Change (BWC): Monitored as an indicator of systemic toxicity.

o Pharmacodynamic Markers: Levels of phosphorylated and total HER2, HER3, AKT, and ERK
in tumor lysates.

Research Implications and Future Directions

The early termination of TAS0728's clinical trial means its future as a monotherapy is uncertain [3].

However, its strong preclinical rationale against resistant cancers suggests potential research directions.

e Overcoming Antibody Resistance: Preclinical data confirms that tumors with acquired resistance to
trastuzumab, pertuzumab, and T-DM1 remain dependent on HER2-HERS3 signaling. TAS0728, with
its different mechanism of action, can inhibit this signaling and produce significant anti-tumor effects
in these models, offering a potential strategy to overcome resistance [4].

o Biomarker-Driven Therapy: The field of HER2 therapy is moving towards personalized medicine.
Research into biomarkers—such as specific HER2 mutations (e.g., exon 20 insertions in NSCLC) or
levels of proteins like Caveolin-1 (CAV1) that affect membrane HER2 density—could help identify
patient populations most likely to respond to specific HER2-targeted agents, including kinase
inhibitors like TAS0728 [5] [6] [7].

Critical Safety Note for Researchers

It is crucial to note the serious safety signals observed in the first-in-human trial. At doses of 150 mg and 200
mg twice daily, TAS0728 caused Grade 3 diarrhea (lasting >48 hours and unresponsive to aggressive
antidiarrheal treatment) and one fatal cardiac arrest was reported. The study was terminated because the
risk-benefit ratio was no longer favorable [3]. Any future research involving this compound must prioritize

stringent safety monitoring.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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